molecular formula C10H9ClN2O2S B2464275 (2,3-Dimethylquinoxalin-6-yl)chlorosulfone CAS No. 1215925-34-0

(2,3-Dimethylquinoxalin-6-yl)chlorosulfone

Cat. No. B2464275
CAS RN: 1215925-34-0
M. Wt: 256.7
InChI Key: MAJIXSXMRIYFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3-Dimethylquinoxalin-6-yl)chlorosulfone” is a chemical compound. It’s a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound . The molecular formula of 2,3-Dimethylquinoxaline is C10H10N2 .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been reported in various studies. For instance, a series of symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . Another study reported the synthesis of a series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives by the Buchwald–Hartwig amination reaction .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex. For example, the molecular structure of 1,3-bis(2,3-dimethylquinoxalin-6-yl)benzene consists of a central benzene ring with 2,3-dimethylquinoxalin-6-yl groups at the 1 and 3 positions. These 2,3-dimethylquinoxalin-6-yl groups twist significantly out of the plane of the benzene ring .


Chemical Reactions Analysis

Quinoxaline derivatives have been involved in various chemical reactions. For instance, a study reported the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, which has emerged as a modern sustainable protocol . Another study discussed the design, synthesis, and in-depth biological characterization of two novel type II kinase inhibitors .


Physical And Chemical Properties Analysis

Quinoxaline derivatives can exhibit a wide range of physical and chemical properties. For instance, light-emitting analogues based on triphenylamine modified quinoxaline and pyridine [2,3-b]pyrazine exhibited different mechanochromic luminescence .

Safety And Hazards

The safety and hazards associated with quinoxaline derivatives can vary. For instance, 2,3-Dimethylquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on quinoxaline derivatives are promising. Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol, offering robust applications in the medicinal, pharmaceutical, and agriculture industry . Furthermore, a comprehensive review on the versatile pharmacology of quinoxaline derivatives highlighted the critical role of the quinoxaline on various heterocyclic moieties .

properties

IUPAC Name

2,3-dimethylquinoxaline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-6-7(2)13-10-5-8(16(11,14)15)3-4-9(10)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJIXSXMRIYFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethylquinoxalin-6-yl)chlorosulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.